Maltoundecaose

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Maltoundecaose is a glycogen storage molecule found in barley and other plants. It is a polysaccharide composed of 11 glucose units linked by alpha-1,4 glycosidic bonds . This compound is synthesized from maltotetraose by the enzyme isoamylase, which cleaves the alpha-1,4 glycosidic linkage between two glucose molecules .

准备方法

Maltoundecaose can be synthesized through enzymatic hydrolysis reactions. One common method involves the use of maltozyme or panthenol-phosphotransglucosidase to hydrolyze maltose into 11 glucose molecules . Another method involves the enzyme isoamylase, which cleaves the alpha-1,4 glycosidic linkage in maltotetraose to form this compound . Industrial production methods typically involve the extraction of this compound from barley and other plants where it naturally occurs .

化学反应分析

Maltoundecaose undergoes various chemical reactions, including hydrolysis and condensation reactions. It is stable under acidic conditions but susceptible to hydrolysis under alkaline conditions . The compound can be hydrolyzed by the enzyme maltodextrin phosphorylase to form maltotriose and glucose . Common reagents used in these reactions include maltozyme, isoamylase, and maltodextrin phosphorylase .

科学研究应用

Food Science Applications

Maltoundecaose is widely used in the food industry due to its functional properties. Its low osmotic pressure, high water-holding capacity, and mild sweetness make it an ideal ingredient in various food products.

Functional Properties

- Texture Modifier : this compound enhances the texture of food products, providing a smooth mouthfeel and improving overall palatability.

- Fat Replacer : It can be used as a fat replacer in low-fat or reduced-calorie products, helping to maintain moisture and texture without adding significant calories.

- Cryoprotectant : In frozen foods, this compound acts as a cryoprotectant, preventing ice crystal formation and maintaining product quality during freezing and thawing processes.

Case Study: Beverage Industry

A study demonstrated that incorporating this compound into beer significantly improved foam stability and mouthfeel. The oligosaccharide helped to stabilize the beer's foam structure while enhancing its sensory attributes, making it more appealing to consumers .

Pharmaceutical Applications

This compound has been explored for its potential in pharmaceutical formulations due to its biocompatibility and ability to enhance drug delivery.

Drug Delivery Systems

- Surfactant Properties : this compound can function as a surfactant, improving the solubility and bioavailability of poorly soluble drugs.

- Stabilizer for Biologics : It is used as a stabilizer in formulations of biologics, such as monoclonal antibodies, ensuring their stability during storage and transport.

Case Study: Diabetes Management

Research has shown that this compound can be utilized in formulations aimed at managing blood glucose levels. Its slow digestion rate may help regulate postprandial glucose spikes, making it beneficial for diabetic patients .

Biotechnology Applications

In biotechnology, this compound serves as a substrate for various enzymatic reactions and microbial processes.

Enzymatic Reactions

- Substrate for Amylases : this compound is often used as a substrate in studies involving α-amylases and other glycoside hydrolases, aiding in understanding enzyme kinetics and mechanisms.

- Microbial Fermentation : Certain microorganisms utilize this compound as a carbon source for fermentation processes, producing valuable metabolites such as organic acids and alcohols.

Case Study: Microbial Metabolism

A study investigating the metabolic pathways of Escherichia coli demonstrated that this compound could be effectively utilized by the bacterium to produce biofuels. The research highlighted the importance of this compound in optimizing fermentation conditions for enhanced yield .

Comparison Table of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Food Science | Texture modifier in beverages | Improved mouthfeel and foam stability |

| Fat replacer in low-fat products | Maintains moisture without added calories | |

| Pharmaceuticals | Drug delivery systems | Enhances solubility and bioavailability |

| Stabilizer for biologics | Ensures stability during storage | |

| Biotechnology | Substrate for enzymatic reactions | Aids in enzyme kinetics studies |

| Carbon source for microbial fermentation | Produces valuable metabolites |

作用机制

The mechanism of action of maltoundecaose involves its hydrolysis by specific enzymes to release glucose units. The enzyme isoamylase cleaves the alpha-1,4 glycosidic bonds in this compound, releasing glucose molecules that can be utilized in various metabolic pathways . The enzyme maltodextrin phosphorylase further hydrolyzes this compound to form maltotriose and glucose .

相似化合物的比较

Maltoundecaose is similar to other maltooligosaccharides such as maltotriose, maltotetraose, and maltopentaose. These compounds also consist of glucose units linked by alpha-1,4 glycosidic bonds but differ in the number of glucose units they contain . This compound is unique due to its longer chain length, which provides distinct properties and applications compared to shorter maltooligosaccharides . Other similar compounds include maltohexaose, maltoheptaose, and maltononaose .

生物活性

Maltoundecaose, a complex oligosaccharide composed of eleven glucose units linked primarily by α-1,4-glycosidic bonds, is a product of starch hydrolysis and has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, discussing its enzymatic properties, metabolic effects, and potential applications in food and health.

Structure and Properties

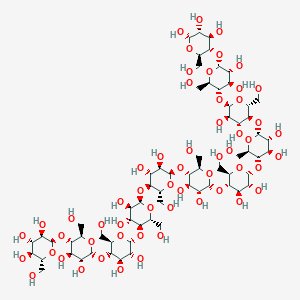

This compound (C11H20O10) is classified as a maltooligosaccharide. Its structure can be represented as follows:

The oligosaccharide is characterized by its sweet taste and solubility in water, making it suitable for various food applications. The degree of polymerization (DP) influences its functional properties, such as sweetness and viscosity.

Enzymatic Activity

The enzymatic breakdown of this compound is primarily facilitated by glycoside hydrolases, specifically α-amylases and debranching enzymes like TreX from Sulfolobus solfataricus. Research indicates that TreX exhibits both hydrolytic and transglycosylation activities, which are crucial for this compound metabolism. The kinetic parameters for TreX have been studied, revealing significant insights into the enzyme's efficiency:

| Enzyme Activity | kcat (s−1) | Km (mM) |

|---|---|---|

| Hydrolysis | 2.57 × 10³ | 0.206 |

| Transglycosylation | 1.78 × 10³ | 3.30 |

These findings suggest that this compound can be efficiently utilized by microbial enzymes, promoting its breakdown into simpler sugars that can be absorbed by the host organism .

Metabolic Effects

This compound's role in metabolism has been explored in various studies. It is known to influence glycemic responses due to its carbohydrate composition. The consumption of maltodextrins, including this compound, has been associated with lower postprandial glucose levels compared to other carbohydrates. In a study involving healthy volunteers, different carbohydrate sources were tested for their effects on glucose and insulin responses:

| Carbohydrate Source | Glucose Response (mg/dL) | Insulin Response (µU/mL) |

|---|---|---|

| Regular Beer | 120 | 25 |

| Maltodextrin-Enriched Beer | 100 | 20 |

| Glucose-based Beverage | 140 | 30 |

The results indicated that maltodextrin-enriched beverages led to lower glucose and insulin spikes compared to regular glucose sources .

Applications in Food and Health

This compound has several applications in the food industry due to its functional properties:

- Sweetener : Its mild sweetness makes it suitable as a sugar substitute in various food products.

- Thickening Agent : It can enhance the texture of sauces and soups.

- Nutritional Supplement : Due to its digestibility, it is often included in sports drinks and nutritional bars.

Case Studies

- Beer Production : A study investigated the antioxidant properties of beer enriched with maltodextrins. It was found that beers containing this compound had higher antioxidant activity compared to those without, suggesting potential health benefits related to cardiovascular health .

- Diabetes Management : In clinical trials focusing on diabetic patients, the incorporation of maltodextrins like this compound showed promise in managing blood sugar levels more effectively than traditional carbohydrates .

属性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H112O56/c67-1-12-23(78)24(79)36(91)57(103-12)114-47-14(3-69)105-59(38(93)26(47)81)116-49-16(5-71)107-61(40(95)28(49)83)118-51-18(7-73)109-63(42(97)30(51)85)120-53-20(9-75)111-65(44(99)32(53)87)122-55-22(11-77)112-66(45(100)34(55)89)121-54-21(10-76)110-64(43(98)33(54)88)119-52-19(8-74)108-62(41(96)31(52)86)117-50-17(6-72)106-60(39(94)29(50)84)115-48-15(4-70)104-58(37(92)27(48)82)113-46-13(2-68)102-56(101)35(90)25(46)80/h12-101H,1-11H2/t12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24+,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56+,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZIFDDFXDDGQOX-FLCYYJKHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)O)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@@H]([C@@H]([C@H]9O)O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H112O56 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1801.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。